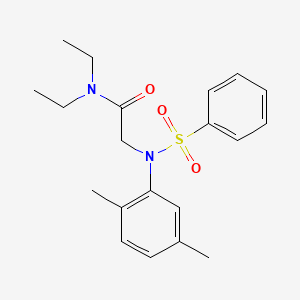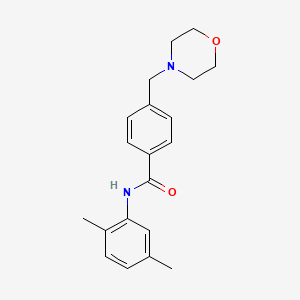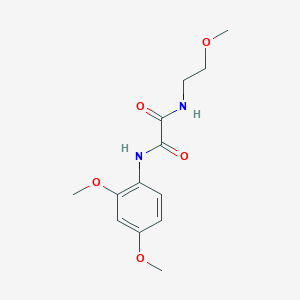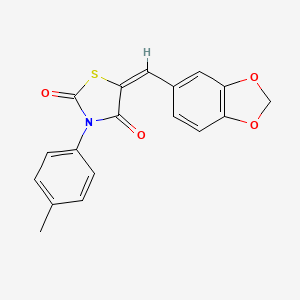
N~2~-(2,5-dimethylphenyl)-N~1~,N~1~-diethyl-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2,5-dimethylphenyl)-N~1~,N~1~-diethyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as DPEG, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonylurea compounds and has been found to have potent hypoglycemic and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of DPEG is not fully understood. However, it is believed to act by inhibiting the ATP-sensitive potassium channels in pancreatic beta cells, leading to an increase in insulin secretion. DPEG has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
DPEG has been found to have several biochemical and physiological effects. It has been found to reduce blood glucose levels in animal models of diabetes by increasing insulin secretion. DPEG has also been found to have anti-inflammatory effects by inhibiting the activity of COX-2. In addition, DPEG has been found to have antioxidant effects, which may contribute to its hypoglycemic and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPEG has several advantages for lab experiments. It is a potent hypoglycemic and anti-inflammatory agent, which makes it a valuable tool for studying diabetes and inflammation. DPEG is also stable and easy to handle, which simplifies its use in lab experiments. However, DPEG has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, DPEG has not been extensively studied for its toxicity and safety profile, which may limit its use in clinical applications.
Direcciones Futuras
There are several future directions for research on DPEG. One potential direction is to investigate its mechanism of action in more detail, which may lead to the development of more potent and selective hypoglycemic and anti-inflammatory agents. Another potential direction is to study the safety and toxicity profile of DPEG, which may pave the way for its clinical use. In addition, DPEG may have potential applications in other diseases such as cancer, and further research is needed to explore its therapeutic potential in these areas.
Conclusion:
DPEG is a promising compound with potent hypoglycemic and anti-inflammatory effects. Its mechanism of action is not fully understood, but it is believed to act by inhibiting the ATP-sensitive potassium channels in pancreatic beta cells and inhibiting the activity of COX-2. DPEG has several advantages for lab experiments, but its safety and toxicity profile needs to be further investigated. There are several future directions for research on DPEG, which may lead to the development of more potent and selective hypoglycemic and anti-inflammatory agents.
Métodos De Síntesis
The synthesis of DPEG involves the reaction of N,N-diethyl-2-(2,5-dimethylphenyl)acetamide with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction yields DPEG as a white crystalline solid with a purity of over 98%. The yield of DPEG can be improved by optimizing the reaction conditions such as reaction temperature, reaction time, and the ratio of reactants.
Aplicaciones Científicas De Investigación
DPEG has been extensively used in scientific research for its hypoglycemic and anti-inflammatory effects. It has been found to be effective in reducing blood glucose levels in animal models of diabetes, making it a potential candidate for the treatment of diabetes. DPEG has also been found to have anti-inflammatory effects in various animal models of inflammation, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-5-21(6-2)20(23)15-22(19-14-16(3)12-13-17(19)4)26(24,25)18-10-8-7-9-11-18/h7-14H,5-6,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKRPOGJDWTGDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN(C1=C(C=CC(=C1)C)C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5034493.png)
![4-chloro-2-{[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B5034504.png)
![ethyl (5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5034516.png)
![1-(4-{4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-1-piperazinyl}phenyl)ethanone oxalate](/img/structure/B5034524.png)
![1-[3-(3-chlorophenoxy)propoxy]-2-methoxybenzene](/img/structure/B5034528.png)
![N-[2-(2-methoxyphenyl)ethyl]-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B5034535.png)

![2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl N-benzoylmethioninate](/img/structure/B5034547.png)
![N-(2,5-dimethoxyphenyl)-6-(3-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5034551.png)
![3-{5-[(1-methyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5034554.png)


![N'-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B5034587.png)
